2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane
Description
2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane is a polyfunctional aromatic compound characterized by two nitro groups, a trifluoromethyl substituent, and a 1,3-dithiolane ring. The structure comprises a central nitrophenyl group linked via an ether bridge to a 2,6-dinitro-4-(trifluoromethyl)phenyl moiety, with the 1,3-dithiolane ring fused to the central aromatic core.
Properties
IUPAC Name |
2-[2-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl]-1,3-dithiolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O7S2/c17-16(18,19)8-5-11(21(25)26)14(12(6-8)22(27)28)29-13-2-1-9(20(23)24)7-10(13)15-30-3-4-31-15/h1-2,5-7,15H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDCPCAFUYDYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=C(C=CC(=C2)[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dinitro-4-(trifluoromethyl)phenol with 2,5-dinitrophenylthiol under specific conditions to form the desired dithiolane compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The phenoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted phenyl derivatives.
Scientific Research Applications
2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can participate in electron transfer processes, affecting various biochemical pathways. The compound’s dithiolane ring may also interact with thiol-containing enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares key functional groups with several classes of molecules:
- Nitroaromatics: Similar to intermediates in and , where nitro groups are reduced to amines using SnCl₂ . The target compound’s multiple nitro groups may confer reactivity in nucleophilic substitution or redox reactions, though its stability compared to mono-nitro analogs (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine in ) remains speculative.
- Trifluoromethyl-substituted aromatics: The trifluoromethyl group, as seen in (trifluoromethoxyphenyl pyrroles) and (trifluoromethyl carbamoyl derivatives), enhances lipophilicity and metabolic stability. This could improve membrane permeability compared to non-fluorinated analogs.
- Heterocyclic systems: The 1,3-dithiolane ring distinguishes it from benzimidazoles (), triazoles (), and pyrroles (). Dithiolanes are known for redox activity (e.g., ring-opening under oxidative conditions), which may offer unique reactivity compared to nitrogen-containing heterocycles.
Stability and Reactivity
- Thermal stability : Nitro groups in analogous compounds (e.g., ’s nitroarenes) are prone to decomposition under heat, suggesting the target compound may require cautious handling.
Data Table: Comparative Properties of Structural Analogues
Biological Activity
The compound 2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane is a complex organic molecule known for its potential biological activities. Its structure features multiple nitro groups and a dithiolane ring, which may contribute to its reactivity and interaction with biological systems. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Studies suggest that compounds with similar structures can inhibit various enzymes, including those involved in metabolic pathways. For instance, the presence of nitro groups may enhance electron-withdrawing properties, affecting enzyme-substrate interactions.
- Antimicrobial Properties: Research indicates that dithiolane derivatives exhibit antimicrobial activity. The structural similarity to known antimicrobial agents suggests potential efficacy against bacterial strains.
- Cytotoxic Effects: Some studies have reported cytotoxic effects against cancer cell lines. The mechanism may involve the induction of oxidative stress or interference with cell cycle progression.
Case Studies
-
Antimicrobial Activity:
A study evaluated the antimicrobial properties of related dithiolane compounds against various bacterial strains. Results indicated that compounds with similar nitro-substituted phenyl rings demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria. -
Cytotoxicity Assays:
In vitro assays conducted on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined using MTT assays, revealing effective concentrations that prompted cell death.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Cytotoxicity | Induced apoptosis in cancer cells | |
| Enzyme inhibition | Reduced activity of metabolic enzymes |
Discussion
The diverse biological activities exhibited by this compound suggest its potential as a lead compound for drug development. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Future Directions:
Further research is necessary to elucidate the precise mechanisms underlying its biological activities. Structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy and reducing potential toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
